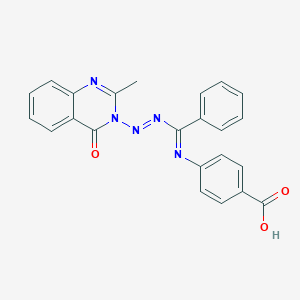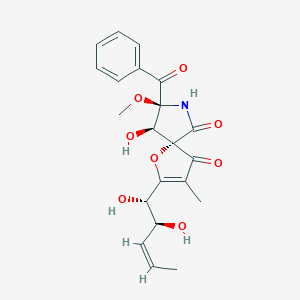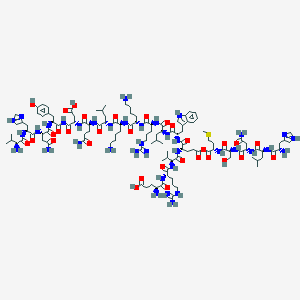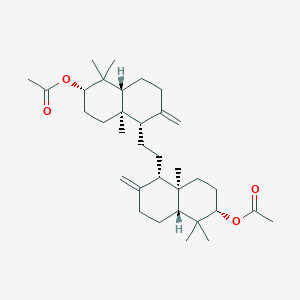
4-((((2-Methyl-4-oxo-3(4H)-quinazolinyl)azo)phenylmethylene)amino)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((((2-Methyl-4-oxo-3(4H)-quinazolinyl)azo)phenylmethylene)amino)benzoic acid, also known as MQPB, is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine. MQPB belongs to the family of quinazoline-based compounds and has been found to exhibit various biological activities.
Mecanismo De Acción
The mechanism of action of 4-((((2-Methyl-4-oxo-3(4H)-quinazolinyl)azo)phenylmethylene)amino)benzoic acid is not fully understood. However, it has been proposed that 4-((((2-Methyl-4-oxo-3(4H)-quinazolinyl)azo)phenylmethylene)amino)benzoic acid exerts its biological activity by inhibiting the activity of certain enzymes and proteins involved in the growth and proliferation of cancer cells and the immune response.
Efectos Bioquímicos Y Fisiológicos
4-((((2-Methyl-4-oxo-3(4H)-quinazolinyl)azo)phenylmethylene)amino)benzoic acid has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes and proteins involved in the growth and proliferation of cancer cells and the immune response. 4-((((2-Methyl-4-oxo-3(4H)-quinazolinyl)azo)phenylmethylene)amino)benzoic acid has also been found to reduce inflammation and oxidative stress in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-((((2-Methyl-4-oxo-3(4H)-quinazolinyl)azo)phenylmethylene)amino)benzoic acid has several advantages for lab experiments. It is relatively easy to synthesize and has been found to exhibit potent biological activity. However, there are also limitations to using 4-((((2-Methyl-4-oxo-3(4H)-quinazolinyl)azo)phenylmethylene)amino)benzoic acid in lab experiments. One limitation is that the mechanism of action of 4-((((2-Methyl-4-oxo-3(4H)-quinazolinyl)azo)phenylmethylene)amino)benzoic acid is not fully understood. Another limitation is that the toxicity of 4-((((2-Methyl-4-oxo-3(4H)-quinazolinyl)azo)phenylmethylene)amino)benzoic acid has not been fully evaluated.
Direcciones Futuras
There are several future directions for research on 4-((((2-Methyl-4-oxo-3(4H)-quinazolinyl)azo)phenylmethylene)amino)benzoic acid. One direction is to further investigate the mechanism of action of 4-((((2-Methyl-4-oxo-3(4H)-quinazolinyl)azo)phenylmethylene)amino)benzoic acid and its potential application in the treatment of various diseases. Another direction is to evaluate the toxicity of 4-((((2-Methyl-4-oxo-3(4H)-quinazolinyl)azo)phenylmethylene)amino)benzoic acid and its potential side effects. Additionally, future research could focus on developing new synthetic methods for 4-((((2-Methyl-4-oxo-3(4H)-quinazolinyl)azo)phenylmethylene)amino)benzoic acid and its analogs to improve its biological activity and reduce its toxicity.
Métodos De Síntesis
4-((((2-Methyl-4-oxo-3(4H)-quinazolinyl)azo)phenylmethylene)amino)benzoic acid can be synthesized through a multi-step process involving the reaction of 2-amino-4-methylquinazoline with 2-hydroxy-4-methoxybenzaldehyde in the presence of a catalyst. The resulting product is then subjected to a series of reactions involving diazotization, coupling, and condensation to obtain 4-((((2-Methyl-4-oxo-3(4H)-quinazolinyl)azo)phenylmethylene)amino)benzoic acid.
Aplicaciones Científicas De Investigación
4-((((2-Methyl-4-oxo-3(4H)-quinazolinyl)azo)phenylmethylene)amino)benzoic acid has been found to exhibit various biological activities, including anti-inflammatory, anti-tumor, and anti-microbial properties. 4-((((2-Methyl-4-oxo-3(4H)-quinazolinyl)azo)phenylmethylene)amino)benzoic acid has been studied extensively for its potential application in the treatment of various diseases. It has been found to inhibit the growth of cancer cells and reduce inflammation in animal models. 4-((((2-Methyl-4-oxo-3(4H)-quinazolinyl)azo)phenylmethylene)amino)benzoic acid has also been studied for its potential application in the treatment of bacterial and fungal infections.
Propiedades
Número CAS |
134895-14-0 |
|---|---|
Nombre del producto |
4-((((2-Methyl-4-oxo-3(4H)-quinazolinyl)azo)phenylmethylene)amino)benzoic acid |
Fórmula molecular |
C23H17N5O3 |
Peso molecular |
411.4 g/mol |
Nombre IUPAC |
4-[[[(2-methyl-4-oxoquinazolin-3-yl)diazenyl]-phenylmethylidene]amino]benzoic acid |
InChI |
InChI=1S/C23H17N5O3/c1-15-24-20-10-6-5-9-19(20)22(29)28(15)27-26-21(16-7-3-2-4-8-16)25-18-13-11-17(12-14-18)23(30)31/h2-14H,1H3,(H,30,31) |
Clave InChI |
FVAZDKJPQCKADM-UHFFFAOYSA-N |
SMILES |
CC1=NC2=CC=CC=C2C(=O)N1N=NC(=NC3=CC=C(C=C3)C(=O)O)C4=CC=CC=C4 |
SMILES canónico |
CC1=NC2=CC=CC=C2C(=O)N1N=NC(=NC3=CC=C(C=C3)C(=O)O)C4=CC=CC=C4 |
Sinónimos |
Benzoic acid, 4-((((2-methyl-4-oxo-3(4H)-quinazolinyl)azo)phenylmethyl ene)amino)- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![(11E)-3-amino-11-(3-amino-5,6-dihydroxy-10-methyl-7-propan-2-yl-2-oxatricyclo[6.3.1.04,12]dodeca-1(12),3,5,7,9-pentaen-11-ylidene)-10-methyl-7-propan-2-yl-2-oxatricyclo[6.3.1.04,12]dodeca-1(12),3,7,9-tetraene-5,6-dione](/img/structure/B161242.png)


![4-[(1R)-1,2,2-Trimethylcyclopentyl]benzaldehyde](/img/structure/B161248.png)

![2-[4-(4-Ethylthiazol-2-yl)-3-fluorophenyl]propanoic acid](/img/structure/B161253.png)
